molecular formula C8H17ClN2O B3024203 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride CAS No. 1391733-05-3

1-(Tetrahydrofuran-3-yl)piperazine hydrochloride

Cat. No.: B3024203
CAS No.: 1391733-05-3
M. Wt: 192.68
InChI Key: UUTVBTPBSAOGSE-UHFFFAOYSA-N
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Description

1-(Tetrahydrofuran-3-yl)piperazine hydrochloride (CAS 1391733-05-3) is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol . Its structure features a piperazine ring—a six-membered ring with two nitrogen atoms in opposite positions—that is substituted with a tetrahydrofuran-3-yl group . Piperazine derivatives are significant pharmaceutical intermediates, and the incorporation of heterocyclic rings like tetrahydrofuran can enhance biological activity and influence the compound's physicochemical properties . Tetrahydrofuran is a medium-polar aprotic solvent, and its integration into the piperazine structure makes this compound a valuable building block in medicinal chemistry and drug discovery . Scientific literature indicates that piperazine derivatives containing tetrahydrofuran rings are of high interest in neuroscience research, particularly in the development of ligands for central nervous system (CNS) receptors . These hybrid structures are often explored as key pharmacophores in the synthesis of novel compounds with potential affinity for dopamine receptors . Researchers utilize this chemical as a synthetic intermediate to develop and study more complex molecules for various pharmacological applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information. It is recommended to store the compound in a cool, dry, and well-ventilated area, in a tightly closed container under an inert atmosphere .

Properties

IUPAC Name

1-(oxolan-3-yl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-6-11-7-8(1)10-4-2-9-3-5-10;/h8-9H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTVBTPBSAOGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693144
Record name 1-(Oxolan-3-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461714-60-2, 1147422-71-6
Record name Piperazine, 1-(tetrahydro-3-furanyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461714-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Oxolan-3-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride typically involves the following steps:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, with a focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

1-(Tetrahydrofuran-3-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Applications in Scientific Research

1-(Tetrahydrofuran-3-yl)piperazine hydrochloride has diverse applications across several domains:

Medicinal Chemistry

  • Therapeutic Potential : It is being investigated for its potential use in treating various diseases, including:
    • Cancer : Studies indicate that derivatives may induce apoptosis in cancer cells.
    • Neurological Disorders : Its anxiolytic and antidepressant properties are under exploration.
    • Infectious Diseases : The compound's biological activity suggests potential roles in combating infections.

Biological Studies

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in various biochemical pathways.
  • Receptor Binding : Its interactions with neurotransmitter receptors are being examined to understand its pharmacological effects better.

Chemical Synthesis

  • Building Block : It serves as a precursor for synthesizing more complex pharmaceutical compounds, facilitating the development of new drugs.

Industrial Applications

  • Material Development : The compound is also utilized in creating new materials and optimizing chemical processes.

Recent research highlights the significant biological activities associated with this compound:

Neuropharmacology

Investigations into its potential effects on the central nervous system have shown promise in treating anxiety disorders.

Cancer Research

Some studies have indicated that piperazine derivatives can effectively induce apoptosis in tumor cells, presenting an avenue for cancer therapeutics.

Enzyme Inhibition

Research has focused on its role in inhibiting specific enzymes, contributing to cellular signaling pathways relevant to various diseases.

Case Studies

Several case studies provide insights into the therapeutic applications of this compound:

Anxiolytic Effects

A study exploring the anxiolytic properties of piperazine derivatives found significant reductions in anxiety-like behaviors in animal models.

Anticancer Activity

Research indicated that certain derivatives could induce apoptosis in cancer cell lines more effectively than standard treatments like bleomycin, suggesting potential as a novel anticancer agent.

Mechanism of Action

The mechanism of action of 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. For example, it can act as a ligand for GABA receptors, influencing neurotransmission and exhibiting potential therapeutic effects in neurological disorders . The tetrahydrofuran ring may contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride with similar compounds:

Compound Name Substituent Molecular Formula Melting Point (°C) Solubility Key Applications References
1-(3-Chlorophenyl)piperazine HCl 3-Chlorophenyl C₁₀H₁₄Cl₂N₂ 212–214 Soluble in DMSO, water (10 mg/mL) 5-HT2B/2C receptor agonist
1-(4-Chlorophenyl)piperazine HCl 4-Chlorophenyl C₁₀H₁₃ClN₂·HCl 160–163 Not specified Drug intermediate
HBK15 () 2-Chloro-6-methylphenoxy C₂₂H₂₈ClN₂O₂·HCl Not reported Not reported CNS receptor modulation
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine diHCl Thiopyran-4-yl C₉H₁₈N₂S·2ClH·H₂O Not reported Not reported Research chemical
Prazosin HCl () 2-Furoyl-quinazoline C₁₉H₂₁N₅O₄·HCl 278–280 (decomposes) Low aqueous solubility Antihypertensive agent

Key Observations :

  • Aromatic vs. Heterocyclic Substituents : Chlorophenyl-substituted derivatives (e.g., ) exhibit higher melting points (>160°C) compared to aliphatic/heterocyclic analogs, likely due to enhanced crystallinity from aromatic stacking.
  • Solubility : The THF group in the target compound may improve water solubility compared to hydrophobic aryl substituents, as seen in 1-(3-Chlorophenyl)piperazine HCl (water solubility: 10 mg/mL) .
  • Pharmacological Profiles : Substituents dictate receptor specificity. For example, 1-(3-Chlorophenyl)piperazine HCl acts as a serotonin receptor agonist , while HBK derivatives () target CNS receptors.

Yield and Purity :

  • Chlorophenyl derivatives achieve ~70–90% yields .
  • HBK compounds require rigorous purification due to complex substituents .

Pharmacological and Antimicrobial Activity

  • 5-HT Receptor Modulation : 1-(3-Chlorophenyl)piperazine HCl shows agonist activity at 5-HT2B/2C receptors, critical for antidepressant and anxiolytic drug development .
  • Antimicrobial Activity : 4-Substituted piperazines () exhibit moderate activity against Gram-positive bacteria (e.g., B. subtilis), with zone of inhibition values comparable to ampillin.
  • Hypertension Treatment : Prazosin and terazosin () are clinically used α1-adrenergic antagonists.

Hypothesized Activity of Target Compound : The THF group may enhance blood-brain barrier penetration compared to chlorophenyl analogs, making it a candidate for CNS-targeted therapies. Its solubility profile could also favor oral bioavailability.

Biological Activity

1-(Tetrahydrofuran-3-yl)piperazine hydrochloride is a piperazine derivative notable for its significant biological activities, particularly in pharmacological contexts. This compound, with the molecular formula C8H17ClN2OC_8H_{17}ClN_2O and a molar mass of approximately 192.69 g/mol, is primarily encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions and making it suitable for various biological applications.

Chemical Structure and Properties

The compound features a piperazine ring and a tetrahydrofuran moiety, which contribute to its reactivity and biological interactions. The presence of nitrogen atoms in the piperazine ring allows for nucleophilic substitution reactions, while the tetrahydrofuran can undergo ring-opening reactions under specific conditions.

This compound is known to act on gamma-aminobutyric acid (GABA) receptors, functioning as a GABA receptor agonist. This mechanism suggests that it may enhance the inhibitory effects of GABA on the nervous system, potentially leading to reduced neuronal excitability, which is crucial for managing conditions such as anxiety and depression.

Pharmacological Applications

Research indicates that this compound may possess anxiolytic and antidepressant properties, making it a candidate for therapeutic applications in neuropharmacology. Its structural features enable interactions with neurotransmitter systems, although detailed mechanisms are still under investigation.

Table 1: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-(Tetrahydrofuran-2-yl)carbonylpiperazineC9H16N2O2Contains a carbonyl group; different biological activity
1-(Tetrahydro-3-furanyl)piperazineC8H16N2OLacks hydrochloride; different solubility profile
TerazosinC19H25N3O4SA known antihypertensive; distinct therapeutic use

Biological Activity Studies

Recent studies have focused on the interactions of this compound with various biological targets. These studies are essential for understanding its pharmacological profile:

  • Neuropharmacology : Investigations into its potential effects on the central nervous system have shown promise in treating anxiety disorders.
  • Cancer Research : Some derivatives of piperazine compounds have demonstrated anticancer activity through mechanisms involving apoptosis induction in tumor cells .
  • Enzyme Inhibition : The compound has been studied for its role in enzyme inhibition and receptor binding, contributing to cellular signaling pathways relevant in various diseases.

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

  • Anxiolytic Effects : A study exploring the anxiolytic properties of piperazine derivatives found that compounds similar to this compound exhibited significant reductions in anxiety-like behaviors in animal models.
  • Anticancer Activity : Research indicated that certain piperazine derivatives could induce apoptosis in cancer cell lines more effectively than standard treatments like bleomycin .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a common approach involves reacting piperazine derivatives with tetrahydrofuran-containing electrophiles under anhydrous conditions. Evidence from similar piperazine syntheses suggests using coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in DMF (dimethylformamide) with triethylamine as a base to facilitate amide or alkylation reactions . Reaction optimization should include monitoring by TLC or HPLC to track intermediate formation.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the tetrahydrofuran and piperazine moieties.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Elemental Analysis : Validate empirical formula compliance.
  • HPLC/UPLC : Assess purity (>95% recommended for research use) .

Q. What are the critical handling and storage protocols for this compound?

  • Methodological Answer :

  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood to avoid inhalation or skin contact. Avoid static discharge by grounding equipment .
  • Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C in a dry, ventilated environment. Stability data indicate no decomposition under these conditions for up to 12 months .

Q. Which analytical methods are suitable for quantifying this compound in reaction mixtures?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–260 nm) is effective. Use a C18 column and a mobile phase of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid. Calibrate with a reference standard, and validate linearity (R² > 0.99) across 0.1–100 µg/mL .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Tools like Gaussian or ORCA can identify energy barriers for nucleophilic substitution steps. Pair this with machine learning to analyze experimental datasets (e.g., temperature, solvent polarity) and refine conditions (e.g., optimal DMF/HOBt ratio) .

Q. What strategies resolve contradictions in kinetic data for piperazine derivatives?

  • Methodological Answer :

  • Statistical Analysis : Use multivariate regression to isolate variables (e.g., solvent effects, steric hindrance).
  • Isotope Labeling : Track reaction intermediates via deuterated reagents to confirm mechanistic hypotheses.
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy to capture transient species .

Q. How to design experiments to profile impurities in synthesized batches?

  • Methodological Answer :

  • LC-MS/MS : Identify impurities at ppm levels. Compare fragmentation patterns to known byproducts (e.g., chlorinated derivatives from incomplete substitution).
  • Stress Testing : Expose the compound to heat (40–60°C), light, and humidity to simulate degradation pathways. Use accelerated stability studies to predict shelf-life .

Q. What reactor designs improve scalability for piperazine-based reactions?

  • Methodological Answer :

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic reactions. Use microreactors with PTFE tubing to minimize clogging.
  • Fixed-Bed Reactors : Immobilize catalysts (e.g., palladium on carbon) for reusable, high-throughput synthesis .

Q. How to investigate the compound’s degradation mechanisms under acidic conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor degradation rates in HCl (0.1–1 M) via UV-Vis spectroscopy.
  • Isolation of Degradants : Use preparative HPLC to collect degradants, followed by NMR/MS structural elucidation.
  • Computational pKa Prediction : Tools like ACD/Labs to identify protonation sites vulnerable to acid hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydrofuran-3-yl)piperazine hydrochloride
Reactant of Route 2
1-(Tetrahydrofuran-3-yl)piperazine hydrochloride

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